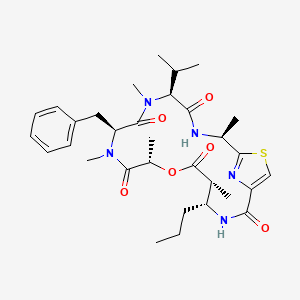
Ulongamide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ulongamide A is a cyclic depsipeptide isolated from marine cyanobacteria, specifically from the genus Lyngbya. This compound belongs to a class of natural products known for their diverse biological activities and complex structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The total synthesis of Ulongamide A involves multiple steps, including the formation of peptide bonds and the incorporation of unique amino acid residues. The synthesis typically starts with the preparation of individual amino acid building blocks, followed by their sequential coupling to form the cyclic depsipeptide structure. Key steps include the use of protecting groups to ensure selective reactions and the final cyclization to form the macrocyclic ring .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. advances in synthetic chemistry and biotechnology may enable scalable production methods in the future. Currently, the compound is primarily obtained through extraction from marine cyanobacteria, followed by purification using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Ulongamide A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated analogs. Substitution reactions can introduce various functional groups, enhancing the compound’s biological properties .
Applications De Recherche Scientifique
Ulongamide A has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Ulongamide A involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to proteins involved in cellular processes, such as actin polymerization and signal transduction. By modulating these pathways, this compound can exert various biological effects, including cytotoxicity against cancer cells and inhibition of microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ulongamide A is structurally related to other cyclic depsipeptides, such as lyngbyabellin A, kakeromamide B, and bouillonamide. These compounds share similar amino acid residues and macrocyclic structures .
Uniqueness
What sets this compound apart from its analogs is its unique combination of amino acid residues and the presence of specific functional groups that contribute to its distinct biological activities. For example, the presence of a thiazole ring in this compound enhances its antimicrobial properties compared to other cyclic depsipeptides .
Propriétés
Numéro CAS |
452897-96-0 |
|---|---|
Formule moléculaire |
C32H45N5O6S |
Poids moléculaire |
627.8 g/mol |
Nom IUPAC |
(2S,5S,8S,11S,14R,15R)-8-benzyl-2,6,9,11,14-pentamethyl-5-propan-2-yl-15-propyl-12-oxa-20-thia-3,6,9,16,21-pentazabicyclo[16.2.1]henicosa-1(21),18-diene-4,7,10,13,17-pentone |
InChI |
InChI=1S/C32H45N5O6S/c1-9-13-23-19(4)32(42)43-21(6)30(40)36(7)25(16-22-14-11-10-12-15-22)31(41)37(8)26(18(2)3)28(39)33-20(5)29-35-24(17-44-29)27(38)34-23/h10-12,14-15,17-21,23,25-26H,9,13,16H2,1-8H3,(H,33,39)(H,34,38)/t19-,20+,21+,23-,25+,26+/m1/s1 |
Clé InChI |
LKFYCKOJWDHZOF-XJRDRPONSA-N |
SMILES isomérique |
CCC[C@@H]1[C@H](C(=O)O[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C2=NC(=CS2)C(=O)N1)C)C(C)C)C)CC3=CC=CC=C3)C)C)C |
SMILES canonique |
CCCC1C(C(=O)OC(C(=O)N(C(C(=O)N(C(C(=O)NC(C2=NC(=CS2)C(=O)N1)C)C(C)C)C)CC3=CC=CC=C3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


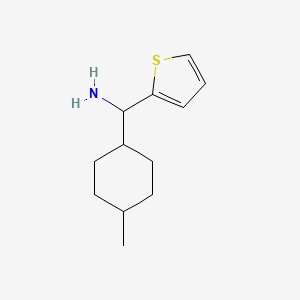
![(4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15279026.png)


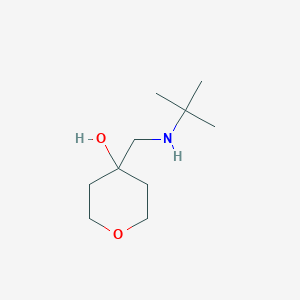



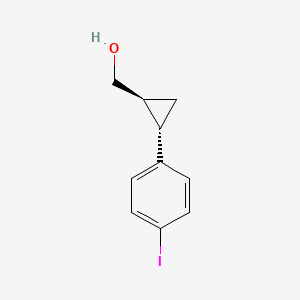
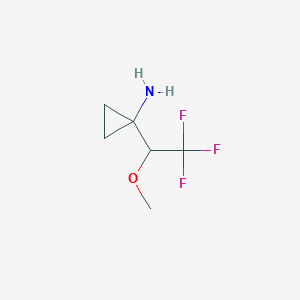
![Bicyclo[3.2.1]octane-1-carboxamide](/img/structure/B15279076.png)
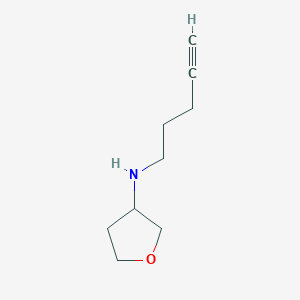
![5-[(6-Methoxy-8-quinolyl)amino]pentanenitrile](/img/structure/B15279084.png)

